Product packaging for Lactic acid(Cat. No.:CAS No. 26811-96-1)

Lactic acid

Cat. No.: B3427503
CAS No.: 26811-96-1
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactic acid (C₃H₆O₃), also known as 2-hydroxypropanoic acid, is a fundamental organic acid and the simplest alpha-hydroxy acid (AHA) with a chiral center, existing in L-(+) and D-(-) enantiomers . This high-purity reagent is offered exclusively for Research Use Only (RUO) and is integral to a wide spectrum of scientific investigations. In biochemical and metabolic research, this compound is a crucial metabolite. It is continuously produced from pyruvate via the enzyme lactate dehydrogenase (LDH) during normal metabolism and is a key indicator of anaerobic glycolysis in cell culture and exercise physiology studies . Its role extends beyond a mere waste product; it serves as a recyclable fuel source through the Cori cycle in the liver and acts as a molecular signal, influencing processes like angiogenesis and immune regulation via the hydroxycarboxylic acid receptor 1 (HCA1) . For industrial and biotechnological research, this compound is a primary target of fermentation processes. It is produced by this compound bacteria (LAB) and other microorganisms from various carbohydrate sources, including low-cost feedstocks like lignocellulosic biomass . Its production is a key model system for studying metabolic pathways (homo- and heterofermentative), optimization of fermentation modes (batch, continuous, simultaneous saccharification and fermentation), and the development of downstream purification methodologies . Furthermore, this compound is the foundational monomer for the synthesis of polythis compound (PLA), a biodegradable and biocompatible polymer of significant interest for biomedical applications (e.g., sutures, prosthetic devices, drug delivery) and eco-friendly packaging . In dermatological and cosmetic science, its function as a gentle alpha-hydroxy acid is explored for its moisturizing properties, ability to enhance skin barrier function by stimulating ceramide synthesis, and its role in promoting wound healing and collagen deposition . Researchers utilize this reagent to study its antimicrobial mechanisms, which include disrupting bacterial cell membranes . This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH<br>HC3H5O3 B3427503 Lactic acid CAS No. 26811-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
Record name Lactic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Record name Propanoic acid, 2-hydroxy-
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
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Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS No.

50-21-5, 598-82-3, 26100-51-6
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Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
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Scientific Research Applications

Applications in the Food Industry

Lactic acid serves multiple roles in the food sector:

  • Preservative : It inhibits the growth of spoilage microorganisms.
  • Acidulant : Enhances flavor and acidity in products like pickles and baked goods.
  • Flavoring Agent : Contributes to the taste profile of various foods.
  • pH Regulator : Maintains desired acidity levels in food products.

Table 1: Role of this compound in Food Products

ApplicationDescriptionExamples
PreservativeInhibits spoilage bacteriaFermented dairy products
AcidulantAdds tartnessPickles, salad dressings
Flavoring AgentEnhances tasteBaked goods, beverages
pH RegulatorMaintains aciditySauces, dressings

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for its biocompatibility and role as a chiral intermediate. It is particularly important in:

  • Intravenous Solutions : Used to replenish bodily fluids (e.g., Lactated Ringer's solution).
  • Controlled Drug Delivery Systems : Incorporated into biodegradable polymers for sustained release of medications.
  • Surgical Sutures : Employed in resorbable sutures that degrade safely in the body.

Table 2: Pharmaceutical Uses of this compound

ApplicationDescription
Intravenous SolutionsElectrolyte replenishment
Controlled Drug Delivery SystemsBiodegradable polymers for sustained release
Surgical SuturesResorbable materials for safe degradation

Cosmetic Applications

This compound is a key ingredient in many cosmetic formulations due to its exfoliating properties and ability to improve skin hydration. It is commonly found in:

  • Moisturizers : Acts as a humectant to retain moisture.
  • Exfoliants : Helps remove dead skin cells.
  • Skin-lightening Agents : Used for hyperpigmentation treatment.

Table 3: Cosmetic Uses of this compound

ApplicationDescription
MoisturizersRetains skin moisture
ExfoliantsRemoves dead skin cells
Skin-lightening AgentsReduces hyperpigmentation

Biotechnological Applications

This compound is increasingly important in biotechnological applications, particularly in the production of biodegradable plastics such as polythis compound (PLA). This biopolymer is used in:

  • Packaging Materials : Eco-friendly alternatives to conventional plastics.
  • Medical Devices : Biodegradable sutures and implants.

Table 4: Biotechnological Uses of this compound

ApplicationDescription
Packaging MaterialsBiodegradable alternatives to traditional plastics
Medical DevicesResorbable sutures and implants

Case Studies

  • Food Preservation with LAB :
    A study demonstrated that specific strains of LAB effectively reduced foodborne pathogens in dairy products, enhancing safety while extending shelf life. The use of this compound as a natural preservative has been shown to significantly lower microbial counts without compromising product quality .
  • Biodegradable Plastics Development :
    Research highlighted the development of PLA from this compound derived from renewable resources. This biopolymer has been successfully applied in various packaging solutions, showcasing its potential to reduce plastic waste significantly .
  • Cosmetic Formulations :
    Clinical trials indicated that formulations containing this compound improved skin hydration and texture among participants with dry skin conditions. The study emphasized this compound's role as an effective humectant and exfoliant in skincare products .

Chemical Reactions Analysis

1.1. Fermentative Production

Lactic acid is primarily produced via microbial fermentation of carbohydrates. Homofermentative bacteria (e.g., Lactobacillus casei) convert glucose into two equivalents of lactate, while heterofermentative species yield one lactate along with CO₂ and ethanol/acetate . The core reaction for glucose fermentation is:

C6H12O62 CH3CH(OH)CO2+2 H+\text{C}_6\text{H}_{12}\text{O}_6 \rightarrow 2\ \text{CH}_3\text{CH}(\text{OH})\text{CO}_2^- + 2\ \text{H}^+

Fermentation conditions typically involve:

  • pH control : Calcium carbonate is added to maintain pH 5.5–6.0 .

  • Temperature : 40–50°C, depending on the microorganism (e.g., L. delbrueckii) .

  • Yield : Up to 99.9% L-lactic acid or racemic mixtures .

Polymerization and Lactide Formation

This compound undergoes polycondensation to form poly(this compound) (PLA) or cyclic esters (lactide) through ring-opening polymerization. Key reactions include:

  • Polycondensation :

n CH3CH(OH)CO2HPLA+n H2On\ \text{CH}_3\text{CH}(\text{OH})\text{CO}_2\text{H} \rightarrow \text{PLA} + n\ \text{H}_2\text{O}

  • Lactide formation :

CH3CH(OH)CO2HCyclic ester (lactide)+H2O\text{CH}_3\text{CH}(\text{OH})\text{CO}_2\text{H} \rightarrow \text{Cyclic ester (lactide)} + \text{H}_2\text{O}

2.1. Reaction Conditions

ParameterValue/RangeSource
Temperature130–210°C
Pressure10–25 mmHg
CatalystAcidic or basic catalysts
Molecular weight (PLA)Increases with time/temperature

3.1. Lead(II)-Catalyzed Conversion from Cellulose

This compound is synthesized from cellulose via:

  • Glucose → Fructose isomerization (accelerated by Pb²⁺).

  • Retro-aldol fragmentation of fructose into trioses (C₃ compounds).

  • Isomerization of trioses to this compound .
    Key findings :

  • Pb²⁺ enhances cellulose conversion (62% yield from microcrystalline cellulose) .

  • This compound acts as an autocatalyst, reducing reaction time .

3.2. Alkali-Metal Salt Catalysis

This compound converts to 2,3-pentanedione via condensation with alkali lactate:

CH3CH(OH)CO2+CH3CH(OH)CO2H2,3-pentanedione+H2O\text{CH}_3\text{CH}(\text{OH})\text{CO}_2^- + \text{CH}_3\text{CH}(\text{OH})\text{CO}_2\text{H} \rightarrow \text{2,3-pentanedione} + \text{H}_2\text{O}

Yield dependence :

  • Catalyst : Cesium hydroxide (49% yield) > lithium hydroxide (15%) .

  • Support acidity : Acetaldehyde formation competes with 2,3-pentanedione .

Thermal Reactions

This compound decomposes thermally, releasing:

  • CO₂ , H₂O , and acetaldehyde (via TG-MS analysis) .
    Kinetic parameters :
    | Property | Value (kJ·mol⁻¹) | Method |
    |-------------------------|-------------------|--------|
    | Activation energy | 51.08 | Arrhenius |
    | Vaporization enthalpy | 48.37 | Kissinger |
    | Frequency factor | 859.97–968.81 | |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Acetic Acid

Property This compound Acetic Acid
Molecular Formula C₃H₆O₃ C₂H₄O₂
pKa 3.86 4.76
Antimicrobial Strength* Moderate High
Primary Use Food, PLA Food, Cleaning
*At pH 4.0

This compound vs. Malic Acid

  • Metabolic Roles : Both are intermediates in the TCA cycle, but malic acid is primarily involved in aerobic metabolism, unlike this compound’s anaerobic association .
  • Fermentation Dynamics : In vegetable fermentation, this compound correlates strongly with Lactobacillus growth, while malic acid degradation is linked to yeast activity. This compound also synergizes with esters to enhance flavor complexity .

This compound vs. Glycolic Acid

  • Chemical Structure : Glycolic acid (C₂H₄O₃) lacks the hydroxyl group adjacent to the carboxyl group, reducing its chelation capacity compared to this compound .
  • Polymer Performance : Poly(glycolic acid) (PGA) degrades faster than PLA due to higher hydrophilicity but suffers from brittleness. PLA’s mechanical strength makes it preferable for medical implants .
  • Cosmetic Use : Glycolic acid’s smaller molecular size enhances skin penetration in exfoliants, while this compound is gentler and hydrating .

Table 2: Degradation Rates of Biopolymers

Polymer Degradation Time (Months) Key Application
PLA50 18–24 Sutures, Implants
PGA 6–12 Drug Delivery
PLA75GA25* 12–18 Tissue Engineering
*75% L-lactide, 25% glycolide

This compound vs. Citric Acid

  • Acidity and Flavor : Citric acid (pKa = 3.09) is more acidic and imparts a sharper tang, making it dominant in beverages. This compound’s milder profile suits fermented foods .
  • Chelation Capacity : Citric acid binds metal ions more effectively, preventing oxidation in canned goods, whereas this compound excels in pH stabilization .
  • Production Methods : Citric acid is predominantly fungal (Aspergillus niger), while this compound is bacterial (e.g., Lactobacillus spp.), affecting cost and scalability .

Q & A

What experimental design strategies are optimal for maximizing lactic acid yield in microbial fermentation?

Basic Research Question
To optimize this compound production, researchers should first identify critical variables (e.g., carbon source, pH, temperature) and employ factorial designs like Plackett-Burman to screen influential factors. For example, molasses-based media supplemented with corn steep liquor (CSL) and K2_2HPO4_4 significantly enhances yield . Initial screening reduces variables, enabling focused optimization.

Advanced Research Question
After screening, response surface methodology (RSM) with a Box-Behnken or Central Composite Design refines interactions between variables. For instance, quadratic regression models can predict optimal conditions (e.g., 87.8% yield at specific pH and nutrient levels) and validate via 3D surface plots . This approach accounts for nonlinear relationships and identifies synergistic effects between parameters like MgSO4_4 and MnSO4_4 .

How can researchers resolve contradictions in this compound production data across studies?

Basic Research Question
Discrepancies often arise from differences in microbial strains or substrate purity. Standardizing strain selection (e.g., Lactobacillus plantarum vs. L. casei) and verifying substrate composition (e.g., molasses vs. fructose) through chromatography or mass spectrometry can mitigate variability .

Advanced Research Question
Advanced methods include metabolic flux analysis to compare pathway efficiencies under varying conditions. For example, discrepancies in ATP yield per glucose molecule between strains can explain divergent this compound outputs. Statistical tools like ANOVA and multivariate analysis help isolate confounding factors (e.g., dissolved oxygen levels) that are often unreported .

What analytical methods are most reliable for quantifying and characterizing this compound enantiomers?

Basic Research Question
High-performance liquid chromatography (HPLC) with chiral columns (e.g., cyclodextrin-based) is a baseline method for separating D- and L-lactic acid. Pre-column derivatization with chiral agents enhances detection sensitivity .

Advanced Research Question
Immunoaffinity LC-MS offers superior specificity for trace enantiomer quantification in complex matrices like urine or fermentation broth. This method avoids interference from structurally similar metabolites and achieves detection limits below 0.1 µg/mL . Density Functional Theory (DFT) simulations further aid in designing cyclic peptides for enantioselective separation, optimizing binding energies for specific isomers .

How can researchers design comparative studies to assess this compound accumulation in physiological contexts?

Basic Research Question
A two-group pre-test/post-test design is effective for comparing interventions (e.g., 400m vs. 800m runs). Standardize blood sampling protocols (timing, site) and use calibrated devices like AccuTrend Lactate meters to minimize measurement error .

Advanced Research Question
Incorporate mixed-methods approaches (quantitative + qualitative) to address multifactorial influences (e.g., hydration, muscle glycogen levels). For statistical rigor, use independent t-tests with Bonferroni correction for multiple comparisons and report effect sizes (e.g., Cohen’s d) to contextualize differences .

What methodologies are effective for scaling this compound production from lab to pilot-scale systems?

Basic Research Question
Immobilized cell reactors using sodium alginate-polyvinyl alcohol matrices improve stability and reuse cycles. Monitor parameters like shear stress and oxygen transfer rates to maintain cell viability during scale-up .

Advanced Research Question
Computational fluid dynamics (CFD) models simulate large-scale bioreactor hydrodynamics, predicting dead zones or nutrient gradients. Coupling CFD with kinetic models of microbial growth optimizes reactor geometry and feeding strategies for consistent titers .

How can interdisciplinary approaches enhance applications of this compound in biotechnology?

Advanced Research Question
Integrate metabolic engineering with enzyme immobilization to produce chiral this compound derivatives (e.g., polylactides). For example, CRISPR-Cas9 editing of Bacillus subtilis can redirect carbon flux toward D-lactic acid for biodegradable plastics . Pair this with life-cycle analysis (LCA) to evaluate environmental impacts, ensuring sustainability claims are data-driven .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Lactic acid
Reactant of Route 2
Lactic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.